molecular formula C13H11N5O2 B5732767 N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5732767
M. Wt: 269.26 g/mol
InChI Key: UJVGIHRLANZNPB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound incorporating a benzamide core linked to a furanylmethyl group and a tetrazole heterocycle. This structure is of significant interest in medicinal chemistry and antibacterial research. The compound belongs to a class of molecules where the tetrazole ring, a bioisostere for carboxylic acids, is known to enhance metabolic stability and improve bioavailability, making it a valuable scaffold in drug discovery . The specific presence of the furan and tetrazole moieties is associated with potential biological activity. Scientific studies on closely related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have demonstrated promising in vitro antibacterial and antimycobacterial activities against various standard and clinical strains, including Staphylococcus epidermidis, with some analogs showing minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, in silico toxicological predictions performed on similar structural analogs suggest a favorable preliminary safety profile, indicating they are non-carcinogenic (AMES test negative) and are not inhibitors of the hERG I/II channels, which is a key consideration in early-stage drug development . The synthesis of such tetrazole derivatives can be achieved through several modern methods, including the reaction of sodium azide with nitriles catalyzed by zinc salts or Lewis acids, or through the cycloaddition of organic azides . This product is intended for non-human research applications only in fields such as antimicrobial agent development, chemical biology, and pharmaceutical sciences. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-13(14-8-12-2-1-7-20-12)10-3-5-11(6-4-10)18-9-15-16-17-18/h1-7,9H,8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGIHRLANZNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for N Furan 2 Ylmethyl 4 1h Tetrazol 1 Yl Benzamide and Derivatives

General Synthetic Strategies for Benzamide (B126) Scaffold Formation

The formation of the benzamide scaffold is a crucial step in the synthesis of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide. This transformation is typically achieved by the coupling of a carboxylic acid and an amine. While direct thermal amidation is possible, it often requires high temperatures, which can be detrimental to the integrity of the substrates. luxembourg-bio.com Consequently, the carboxylic acid is usually activated to facilitate the reaction under milder conditions. luxembourg-bio.comhepatochem.com

Commonly, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride or an activated ester, which then readily reacts with the amine. hepatochem.com A wide array of coupling reagents have been developed to mediate this transformation efficiently, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.comresearchgate.net These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.comhepatochem.compeptide.com

Carbodiimide-based reagents , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for amide bond formation. hepatochem.compeptide.com The reaction proceeds through an O-acylisourea intermediate, which can then react with the amine to form the amide. luxembourg-bio.com To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often employed. luxembourg-bio.com

Phosphonium-based reagents , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective, particularly for challenging couplings. peptide.com They react with the carboxylic acid to form a reactive phosphonium ester, which then undergoes nucleophilic attack by the amine.

Aminium/Uronium-based reagents , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also popular choices. peptide.com These reagents form active esters with the carboxylic acid, facilitating the subsequent amidation. luxembourg-bio.com More recent developments include reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is reported to be safer and more efficient than some of its predecessors. peptide.com

The choice of coupling reagent and reaction conditions depends on several factors, including the steric and electronic properties of the substrates, the presence of other functional groups, and the desired scale of the reaction. researchgate.netluxembourg-bio.com For the synthesis of this compound, a standard coupling reagent such as HBTU or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) would be a suitable starting point.

Table 1: Common Coupling Reagents for Benzamide Formation

Reagent Class Example Reagent Abbreviation Key Features
Carbodiimides Dicyclohexylcarbodiimide DCC Widely used, byproduct is insoluble. peptide.com
Carbodiimides Diisopropylcarbodiimide DIC Byproduct is more soluble than DCC's. peptide.com
Phosphonium Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Highly effective, especially for hindered couplings.
Phosphonium Salts (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyAOP Particularly useful for N-methylated amino acids. peptide.com
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Popular, efficient, and reduces racemization. peptide.com
Aminium/Uronium Salts (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU Safer and more efficient than many benzotriazole-based reagents. peptide.com

Synthesis of Furan-2-ylmethyl Amine Precursors

Furan-2-ylmethylamine, also known as furfurylamine (B118560), is a key precursor for the target molecule. It is typically synthesized from furfural (B47365), a renewable platform chemical derived from biomass. sctunisie.orgnih.gov The most common method for its preparation is the reductive amination of furfural. wikipedia.org

One approach involves a one-pot synthesis where furfural is reacted with hydroxylammonium chloride to form furfuryloxime. This intermediate is then reduced in the same reaction vessel using zinc dust in the presence of ammonium (B1175870) chloride and zinc chloride in an aqueous medium to yield furfurylamine in high yield. sctunisie.org This method is advantageous due to its use of inexpensive reagents and water as a solvent, making it environmentally friendly. sctunisie.org

Another established method is the direct hydrogenation of furfural in the presence of ammonia (B1221849). google.com This reaction is typically carried out using a hydrogenation catalyst, such as a nickel-based or cobalt-based catalyst, under pressure. google.comgoogle.com The reaction conditions, including temperature, pressure, and the ratio of ammonia to furfural, can be optimized to favor the formation of furfurylamine. google.com

More recently, hybrid chemoenzymatic strategies have been developed. For instance, furfural produced from the hydrolysis of lignocellulosic biomass can be efficiently converted to furfurylamine using whole-cell biocatalysts, such as E. coli, in a deep eutectic solvent-water medium. nih.gov This approach offers excellent yields and operates under mild conditions. nih.gov

Table 2: Selected Synthetic Routes to Furfurylamine

Starting Material Key Reagents Method Advantages
Furfural Hydroxylammonium chloride, Zn, NH4Cl, ZnCl2, H2O One-pot reductive amination High yield, environmentally friendly, uses inexpensive reagents. sctunisie.org
Furfural NH3, H2, Ni or Co catalyst Catalytic hydrogenation Direct conversion, suitable for industrial scale. google.com
Furfural from Biomass E. coli whole-cell biocatalyst, NH4Cl Chemoenzymatic conversion High yields, mild conditions, sustainable. nih.gov

Construction of 1H-Tetrazol-1-yl Moieties

The 1H-tetrazol-1-yl moiety is another critical component of the target molecule. The construction of the tetrazole ring can be achieved through several synthetic routes, primarily involving cycloaddition reactions.

The most prevalent method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source, typically sodium azide, with an organic nitrile. nih.govacs.orgnih.govasianpubs.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the construction of the tetrazole ring. asianpubs.org For the synthesis of 1-substituted tetrazoles, a common approach involves the reaction of an amine with triethyl orthoformate and sodium azide. organic-chemistry.orgnih.gov

The reaction of nitriles with sodium azide often requires a catalyst to proceed at a reasonable rate. acs.orgnih.gov A variety of catalysts have been employed, including metal salts and solid acids. For example, a silica-supported sulfuric acid catalyst has been shown to be effective for the [3+2] cycloaddition of nitriles and sodium azide in DMF, providing good to excellent yields of the corresponding 5-substituted 1H-tetrazoles. nih.gov

A wide range of catalysts have been developed to improve the efficiency, selectivity, and environmental footprint of tetrazole synthesis. These catalysts can be broadly classified as homogeneous and heterogeneous.

Homogeneous catalysts, such as cobalt(II) complexes with tetradentate ligands, have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under mild conditions. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a metal-azido intermediate. nih.govacs.org Other metal salts, including those of zinc and copper, have also been successfully employed. organic-chemistry.orgresearchgate.net

Heterogeneous catalysts offer the advantage of easy separation and recyclability. nih.gov Nanomaterial-based catalysts, in particular, have gained significant attention. rsc.org For instance, silver nanoparticles supported on sodium borosilicate glass have been used as a novel heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-tetrazoles. nih.gov This method offers good to high yields, short reaction times, and the catalyst can be recycled multiple times. nih.gov Other examples of heterogeneous catalysts include palladium/cobalt nanoparticles and ionic liquid-supported copper(II). lew.ro

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orglew.ronih.gov The synthesis of tetrazoles is particularly well-suited for microwave irradiation.

Microwave-enhanced synthesis of tetrazoles has been reported via the reaction of azides with benzoyl cyanide. asianpubs.org The use of microwave irradiation can significantly reduce the reaction time, in some cases from hours to minutes. lew.ro For example, the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide can be achieved in 3-30 minutes under controlled microwave heating in the presence of a recyclable copper(II) catalyst. lew.ro Similarly, a copper(I)-catalyzed [2+3] cycloaddition between thiourea (B124793) and sodium azide proceeds efficiently under solvent-free microwave irradiation to produce 5-amino-substituted tetrazoles. aip.orgaip.org

Table 3: Comparison of Tetrazole Synthesis Methods

Method Key Features Catalysts/Conditions Advantages
Cycloaddition [3+2] cycloaddition of nitriles and azides. nih.govacs.orgnih.gov Often requires a catalyst (e.g., silica (B1680970) sulfuric acid). nih.gov Versatile and widely applicable.
Catalyst-Driven Utilizes homogeneous or heterogeneous catalysts. Co(II) complexes nih.govacs.org, Ag nanoparticles nih.gov, Pd/Co nanoparticles. lew.ro Improved efficiency, selectivity, and catalyst recyclability. nih.govrsc.org
Microwave-Assisted Employs microwave irradiation to accelerate the reaction. Cu(II) catalysts lew.ro, solvent-free conditions. aip.orgaip.org Rapid reaction times, often higher yields. asianpubs.orglew.ronih.gov

Coupling Reactions for Assembly of the this compound Core Structure

The final step in the synthesis of this compound is the coupling of the furan-2-ylmethylamine precursor with a 4-(1H-tetrazol-1-yl)benzoic acid derivative. This is an amide bond formation reaction, and the general strategies discussed in section 2.1 are directly applicable here.

The 4-(1H-tetrazol-1-yl)benzoic acid can be prepared from 4-cyanobenzoic acid through a cycloaddition reaction with sodium azide, similar to the methods described in section 2.3. Once the two key fragments are synthesized, they can be coupled using a suitable amide coupling reagent.

A typical procedure would involve dissolving 4-(1H-tetrazol-1-yl)benzoic acid in an aprotic solvent such as DMF, followed by the addition of a coupling reagent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). After a short activation period, furan-2-ylmethylamine is added to the reaction mixture. The reaction is then stirred at room temperature or slightly elevated temperature until completion. The final product can be isolated and purified using standard techniques such as crystallization or column chromatography.

A relevant example from the literature, although for a more complex molecule, describes the synthesis of a methyl 2-butyl-1-[[4-[2-(1H-tetrazol-5-yl)benzo[b]furan-3-yl]phenyl]methyl]benzimidazole-7-carboxylate. prepchem.com This synthesis involves the reaction of a cyano-functionalized precursor with trimethyltin (B158744) azide to form the tetrazole ring, followed by subsequent reaction steps. prepchem.com This illustrates the feasibility of forming complex molecules containing a tetrazole moiety through such synthetic sequences.

Derivatization and Analog Preparation

The furan (B31954) moiety serves as a crucial component of the molecule, and its modification can significantly impact the compound's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the furan ring, typically at the 5-position due to its higher reactivity.

One common modification is bromination. The furan ring can be selectively brominated at the 5-position using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) nih.gov. The resulting 5-bromo-furan derivative is a versatile intermediate. This intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl, heteroaryl, or alkyl groups at this position nih.gov.

Furthermore, Friedel-Crafts acylation can introduce keto functionalities onto the furan ring. The subsequent reduction of the ketone can yield alkyl substituents or can be used as a handle for further derivatization. Another potential route involves the lithiation of the furan ring followed by quenching with an electrophile to introduce a wide range of functional groups. A modular synthesis approach starting from substituted propargyl alcohols can also be envisioned to generate furans with diverse substituents at various positions before its coupling to the benzamide core researchgate.net.

Table 1: Potential Modifications on the Furan Ring

Position Reaction Type Reagents Potential Substituents (R)
5 Electrophilic Bromination NBS, DMF -Br
5 Suzuki Coupling (from 5-bromo) R-B(OH)₂, Pd catalyst, Base Aryl, Heteroaryl
5 Friedel-Crafts Acylation RCOCl, Lewis Acid -C(O)R

Modifying the central phenyl ring of the benzamide structure is a common strategy for creating analogs. Substituents on this ring can alter the electronic properties and spatial arrangement of the entire molecule. The synthesis of these derivatives typically begins with a substituted 4-aminobenzoic acid or 4-cyanobenzoic acid.

For instance, if starting from a substituted 4-cyanobenzoic acid, the tetrazole ring can be formed first via cycloaddition with an azide source, followed by the amide bond formation. Research on analogous structures, such as N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, provides a clear blueprint for these modifications nih.gov. In a relevant study, various substituents were introduced on a phenyl ring attached to the tetrazole moiety. The synthesis involved reacting substituted anilines with sodium azide and triethyl orthoformate to yield the tetrazole core, which was then coupled with other fragments nih.gov. This demonstrates the feasibility of incorporating a wide range of functional groups, including halogens and alkyl groups, onto the phenyl ring.

The general approach for the title compound would involve preparing substituted 4-(1H-tetrazol-1-yl)benzoic acids and then coupling them with furfurylamine using standard amide bond-forming reagents like EDC/HOBt or converting the acid to an acid chloride with thionyl chloride before reaction with the amine.

Table 2: Examples of Substituted Analogs Based on Related Scaffolds nih.gov

Compound ID Phenyl Ring Substituent Rationale for Inclusion
Analog 1 3-chloro-4-fluoro Introduces electron-withdrawing groups and halogens for potential new interactions.
Analog 2 3-chloro-4-methyl Combines an electron-withdrawing halogen with an electron-donating alkyl group.
Analog 3 4-fluoro Simple halogenation to explore electronic effects.
Analog 4 4-bromo Introduces a larger halogen atom compared to fluorine or chlorine.

The tetrazole ring is a key pharmacophore, often acting as a bioisosteric replacement for a carboxylic acid group thieme-connect.comnih.gov. Variations in this part of the molecule can lead to significant changes in physicochemical and biological properties.

One primary variation involves the position of attachment to the phenyl ring. The synthesis of 4-(1H-tetrazol-1-yl)benzamide results in the N-1 isomer. However, under different reaction conditions or with different starting materials, the N-2 isomer, 4-(2H-tetrazol-1-yl)benzamide, can be formed. The separation of these regioisomers can be achieved by chromatography. The two isomers present different spatial arrangements of the ring's nitrogen atoms, which can affect molecular interactions nih.gov.

Another key structural variation is the introduction of a substituent at the 5-position of the tetrazole ring. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of an azide with a nitrile thieme-connect.comnih.gov. For the target molecule, this would involve starting with a 4-aminobenzonitrile (B131773) derivative, forming the amide bond with furfurylamine first, and then converting the nitrile group to a 5-substituted tetrazole. This approach, however, would change the point of attachment from the nitrogen to the carbon of the tetrazole ring, yielding N-(furan-2-ylmethyl)-4-(5-R-1H-tetrazol-yl)benzamide analogs.

Finally, the entire tetrazole ring can be replaced with other acidic bioisosteres to explore alternative molecular scaffolds. Potential replacements include 1,2,4-oxadiazole-5(4H)-one or a simple carboxylic acid, which would revert the structure to a more classical design.

Table 3: Potential Structural Variations of the Tetrazole Moiety

Variation Type Resulting Moiety Synthetic Precursor
Regioisomerism 4-(2H-tetrazol-1-yl)phenyl 4-cyanophenyl derivative + azide
C5-Substitution 4-(5-R-1H-tetrazol-yl)phenyl 4-cyanophenyl derivative + azide
Bioisosteric Replacement 4-(1,2,4-oxadiazol-5-on-3-yl)phenyl Substituted amidoxime

Iii. Molecular Design and Optimization Strategies

Structure-Activity Relationship (SAR) Studies of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological effects. For analogs of this compound, SAR investigations have focused on modifications of the furan (B31954) ring, the tetrazole moiety, and the central benzamide (B126) linker to identify key interactions at the molecular target and to optimize potency and other pharmacological properties.

The furan ring is a common scaffold in many biologically active compounds due to its electron-rich nature, which allows for various chemical interactions. ijabbr.com In the context of this compound analogs, modifications to the furan moiety can significantly influence biological activity. While specific SAR studies on substitutions of the furan ring in the exact this compound scaffold are not extensively detailed in the provided search results, general principles from related furan-containing compounds can be inferred. For instance, in a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, the furan-2-ylmethyl group was a key component of the lead structures with high antimicrobial activity. nih.gov

In other classes of furan derivatives, the introduction of substituents on the furan ring has been shown to modulate activity. For example, studies on other furan-containing molecules have demonstrated that the addition of small electron-withdrawing groups can enhance biological effects. semanticscholar.org Conversely, the replacement of the furan ring with other heterocyclic systems often leads to a decrease or loss of activity, highlighting the importance of this specific moiety. semanticscholar.org The aromaticity and electron-rich characteristics of the furan ring are thought to be crucial for establishing strong binding to biological targets. ijabbr.com

Table 1: Impact of Furan Moiety Modifications on Biological Activity in Related Analogs

Modification Observed Effect on Biological Activity Reference
Replacement of furan ring with other heterocycles Often results in decreased or abolished activity semanticscholar.org
Introduction of small electron-withdrawing groups Can lead to enhanced biological effects in some analogs semanticscholar.org
Presence of the furan-2-ylmethyl moiety Maintained in lead structures with high antimicrobial activity in N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives nih.gov

The tetrazole ring is a well-established bioisostere for the carboxylic acid group and can also act as a cis-amide bond surrogate, contributing to improved metabolic stability and binding affinity. beilstein-journals.orgnih.gov In the design of this compound analogs, the position and substitution of the tetrazole ring are critical determinants of molecular interactions and, consequently, biological activity.

Studies on related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have shown that the introduction of a tetrazolyl group significantly enhances agonistic activity at the G protein-coupled receptor-35 (GPR35). nih.gov The position of the tetrazole ring on the phenyl group is crucial. For instance, the 1H-tetrazol-5-yl group was found to be a key feature for potency in a series of GPR35 agonists. nih.gov The specific regioisomer of the tetrazole ring (1H vs. 2H) can also influence activity, as can the presence of substituents on the tetrazole ring itself, though this is less commonly explored than substitutions on the appended phenyl ring. thieme-connect.com The four nitrogen atoms of the tetrazole ring can participate in hydrogen bonding and other electrostatic interactions with target receptors. researchgate.net

Table 2: Influence of Tetrazole Ring Modifications on Biological Activity in Benzamide Derivatives

Modification Compound Series Observed Effect on Biological Activity Reference
Introduction of a tetrazolyl group N-phenylbenzamide derivatives Significantly improved agonistic activity at GPR35 nih.gov
Halogen substitution on the phenyl ring bearing the tetrazole N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives Increased agonistic activity lookchem.com

The benzamide linker in this compound serves as a central scaffold connecting the furan and tetrazole-phenyl moieties. Modifications to this linker can alter the compound's conformation, flexibility, and ability to interact with its biological target. SAR studies on various benzamide-containing compounds have highlighted the importance of the amide bond and the substitution pattern on the benzene (B151609) ring for efficacy.

Table 3: Effect of Benzamide Linker Modifications in Related Compound Series

Modification Compound Series Observed Effect on Efficacy Reference
Lengthening the linker Benzamide derivatives targeting FtsZ Altered antimicrobial activity mdpi.com
Phenyl ring substitution N-(thiazol-2-yl)-benzamide analogs Significantly impacted antagonist activity semanticscholar.org
Introduction of an amide linker N-phenyl derivatives Important for activating GPR35 in certain analogs lookchem.com

Computational Chemistry and In Silico Approaches in this compound Research

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level, offering insights that can guide the design and optimization of compounds like this compound. In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in this process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding mode and affinity. For this compound and its analogs, molecular docking can be used to visualize potential interactions with a biological target, such as an enzyme or receptor active site.

While specific docking studies for this compound were not found in the provided search results, docking studies on structurally related compounds offer valuable insights. For example, in a study of N-substituted benzamide derivatives, molecular docking was used to illustrate the interaction between the compounds and histone deacetylase 2 (HDAC2), revealing key binding affinities. nih.gov Similarly, docking studies on new benzamide derivatives have been employed to predict their binding affinity to microbial proteins, with the docking scores suggesting potential antimicrobial activity. mdpi.com These studies typically show that the benzamide core and its substituents form crucial hydrogen bonds and hydrophobic interactions within the target's binding pocket. mdpi.com For this compound, it is plausible that the furan oxygen, the amide group, and the tetrazole nitrogens could all participate in such interactions.

Table 4: Representative Molecular Docking Studies of Related Benzamide and Tetrazole Derivatives

Compound Class Target Protein Key Findings from Docking Reference
N-substituted benzamide derivatives Histone deacetylase 2 (HDAC2) Binding affinity similar to known inhibitors, highlighting key interactions. nih.gov
Pyridine–thiourea (B124793) derivatives with a benzamide scaffold S. aureus DNA gyrase B Established hydrogen bonds with the receptor, leading to favorable docking scores. mdpi.com
Tetrazole derivatives Candida sterol 14-α demethylase (CYP51) Showed H-acceptor and H-pi stacking interactions, correlating with antifungal activity. ajgreenchem.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed analogs.

Specific QSAR studies for this compound have not been identified in the provided search results. However, QSAR has been successfully applied to related classes of compounds. For instance, a QSAR study on a series of novel benzenesulfonamides was conducted to understand their antitumor activity. mdpi.com In another example, QSAR was applied to a series of benzamide derivatives to correlate their physicochemical properties with their antimicrobial activity. mdpi.com These studies often reveal the importance of descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters (e.g., molar refractivity). A well-validated QSAR model can be a powerful predictive tool in the optimization of lead compounds like this compound.

Table 5: Application of QSAR Modeling in Structurally Related Compound Series

Compound Series Biological Activity Modeled Key Descriptors Identified Reference
Novel benzenesulfonamides Antitumor activity Not specified in abstract mdpi.com
Pyridine–thiourea derivatives Antimicrobial activity Molecular properties such as log P, polarizability, HOMO/LUMO energies mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing dynamic insights into the interactions between a ligand and its biological target. For this compound, MD simulations can be employed to understand the stability of the ligand-receptor complex and to characterize the key intermolecular interactions that govern its binding affinity.

In a typical MD simulation study, the compound would be docked into the active site of its target protein. The resulting complex is then subjected to a simulation that calculates the motion of atoms over time, revealing the flexibility of the ligand and the protein, as well as the stability of their interactions. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds and hydrophobic interactions.

For instance, a hypothetical MD simulation of this compound bound to a target protein might reveal that the tetrazole ring forms crucial hydrogen bonds with specific amino acid residues, such as lysine (B10760008) or arginine, within the binding pocket. The furan moiety could be involved in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine, while the benzamide core acts as a rigid scaffold orienting these key interacting groups. The stability of these interactions over the simulation time would be indicative of a strong and stable binding mode.

Table 1: Hypothetical Interaction Analysis from a 100 ns Molecular Dynamics Simulation

Interacting Group of LigandInteracting Residue of TargetInteraction TypeOccupancy (%)
Tetrazole ringLys122Hydrogen Bond85.2
Furan ringPhe258π-π Stacking72.5
Benzamide carbonylArg78Hydrogen Bond65.8
Phenyl ringLeu198, Val201Hydrophobic91.3

Virtual Screening and Ligand-Based Design for Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When the structure of the target is known, structure-based virtual screening (SBVS) is often employed. However, in the absence of a known target structure, ligand-based virtual screening (LBVS) becomes a valuable alternative.

For this compound, LBVS can be utilized to discover novel analogs with potentially enhanced activity. This approach uses the known active compound as a template to identify other molecules with similar properties. The primary methods in LBVS include similarity searching, which identifies molecules with similar 2D or 3D structures, and pharmacophore modeling.

A typical workflow would involve creating a 3D representation of this compound and using it to search a database of commercially or synthetically available compounds. The search algorithm would rank compounds based on their structural similarity, leading to a smaller, enriched set of candidates for further experimental testing. This approach has been successfully applied to identify novel inhibitors for various targets, starting from a single known active molecule. For instance, a similarity search based on the scaffold of related furan-containing compounds has led to the identification of novel inhibitors of SARS-CoV-2 main protease. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound can be developed based on its structure and known biological activity. The key pharmacophoric features would likely include:

An aromatic ring (from the benzamide phenyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

Another aromatic/heterocyclic feature (the furan ring).

A hydrogen bond acceptor/negative ionizable feature (the tetrazole ring).

This model can then be used as a 3D query to screen virtual compound libraries to identify new molecules that match the pharmacophoric features, even if they have different underlying chemical scaffolds. This allows for scaffold hopping, a strategy to discover new chemical classes of active compounds.

The principles derived from such a model would guide the rational design of new analogs. For example, the model might suggest that maintaining the spatial distance between the tetrazole and furan rings is critical for activity. It could also indicate that introducing additional hydrophobic groups at specific positions on the benzamide ring could enhance binding affinity by exploiting a hydrophobic pocket in the target's binding site. The development of such models is a crucial step in translating the structural information of a lead compound into a predictive tool for designing improved therapeutic agents.

Table 2: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical MoietyRole in Binding
Aromatic RingPhenyl group of benzamideScaffold, potential π-π interactions
Hydrogen Bond AcceptorCarbonyl oxygen of amideForms key hydrogen bonds
Aromatic/HeterocyclicFuran ringHydrophobic and/or π-stacking interactions
Hydrogen Bond AcceptorTetrazole ringCrucial hydrogen bonding or ionic interactions

Iv. Biological Activities and Mechanistic Investigations in Preclinical Models

Antimicrobial Activity of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound, which combine the structural features of furan (B31954), tetrazole, and benzamide (B126) moieties, have been investigated for their potential as antimicrobial agents. These heterocyclic components are known to be present in various biologically active compounds. isfcppharmaspire.comresearchgate.net

Studies on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which are structurally very similar to the benzamide compound, have demonstrated a range of antibacterial activities. The in vitro efficacy of these compounds was evaluated against standard Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentrations (MICs) determined to quantify their potency. nih.gov

The results from these studies indicated that several of the tested tetrazole derivatives exhibit moderate to weak antimicrobial properties, with MIC values generally ranging from 8 to 256 µg/mL. nih.gov Notably, certain derivatives showed more promising activity, particularly against Gram-positive cocci. For instance, one of the most active compounds in a studied series, a derivative of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, showed an MIC of 2 µg/mL against a clinical strain of Staphylococcus epidermidis. nih.gov

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6S. epidermidis T 5501 851/19 (clinical)2 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6S. epidermidis (hospital strain 1)4 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6S. epidermidis (hospital strain 2)4 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6S. epidermidis (hospital strain 3)4 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6S. epidermidis (hospital strain 4)4 nih.gov
General N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivativesVarious standard strains8 - 256 nih.gov

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to public health. nih.gov Consequently, there is a pressing need for new antibacterial agents with activity against these resilient pathogens. Research into benzamide derivatives has shown that this class of compounds can be effective against resistant strains. For example, certain difluorobenzamide derivatives have demonstrated excellent antimicrobial activity against MRSA, with MIC values as low as 4 µg/mL. nih.gov

While specific data for this compound against common drug-resistant strains like MRSA and vancomycin-resistant enterococci (VRE) is not extensively documented in the available literature, the activity of closely related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives against clinical isolates of S. epidermidis suggests potential efficacy. nih.gov One derivative, in particular, was found to inhibit the growth of four different hospital strains of S. epidermidis at a concentration of 4 µg/mL, indicating a promising spectrum of activity against clinically relevant and potentially resistant bacteria. nih.gov

Fungal infections, particularly those caused by species such as Candida and Aspergillus, are a growing concern, especially in immunocompromised individuals. researchgate.net The furan and triazole/tetrazole moieties are present in several established antifungal drugs. ekb.egnih.gov For example, derivatives of (E)-3-(furan-2-yl)acrylic acid have shown antifungal effects against various Candida species, with MIC values ranging from 64 to 512 µg/mL. nih.gov Similarly, various triazole derivatives have demonstrated potent activity against Candida albicans, with some compounds exhibiting MICs as low as 0.39 µg/mL. ekb.eg

Despite the known antifungal properties of these individual heterocyclic components, specific data on the in vitro antifungal activity of this compound or its very close derivatives against pathogenic fungi is not available in the currently reviewed scientific literature. Further investigation is required to determine the potential of this specific compound class as antifungal agents.

The precise mechanism of antimicrobial action for this compound has not been definitively elucidated. However, based on the known activities of its constituent moieties, several potential mechanisms can be proposed.

Furan Derivatives: Natural furan derivatives are known to exert their antimicrobial effects through various pathways, including the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov Some furanones have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence, by disrupting signal molecules. nih.gov

Benzamide Derivatives: Benzamides have been identified as inhibitors of the bacterial cell division protein FtsZ. nih.gov By targeting FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to inhibition of cell division and eventual cell death. nih.gov This mechanism is particularly noted in Gram-positive bacteria.

Given this information, it is plausible that this compound derivatives may exert their antimicrobial effects through a multi-target mechanism, potentially involving the disruption of bacterial cell division, inhibition of key enzymes, or interference with cellular communication pathways. However, dedicated mechanistic studies are required to confirm these hypotheses.

Anticancer and Cytotoxic Activities in Cellular Models

In addition to their antimicrobial potential, tetrazole and benzamide derivatives have been explored for their anticancer properties. nih.govmdpi.com The cytotoxic activity of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has been evaluated against a panel of human cancer cell lines, providing insight into the potential of this chemical scaffold in oncology.

These studies have shown that while the derivatives were generally non-cytotoxic against normal human keratinocyte (HaCaT) cell lines, they exhibited varying degrees of cytotoxic activity against several cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. The results demonstrated that the cytotoxic effects are dose-dependent and vary across different cancer cell types. nih.gov

Compound DerivativeHuman Cancer Cell LineIC50 (µM)Reference
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 1HeLa (Cervical Cancer)50.11 ± 2.51 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 2HeLa (Cervical Cancer)41.22 ± 2.06 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 2A549 (Lung Cancer)48.97 ± 2.45 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 3HeLa (Cervical Cancer)45.77 ± 2.29 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 4HeLa (Cervical Cancer)46.99 ± 2.35 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 5MCF-7 (Breast Cancer)49.88 ± 2.49 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6A549 (Lung Cancer)48.88 ± 2.44 nih.gov
All tested derivativesHaCaT (Normal Keratinocytes)Non-cytotoxic nih.gov

Selectivity Towards Cancer Cells Versus Normal Cells

A critical attribute of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing toxicity. Research on compounds structurally related to this compound indicates that this class of molecules can exhibit favorable selectivity.

For instance, studies on various tetrazole-containing compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (Caco-2), and cervical (HeLa) cancer lines, while showing reduced impact on non-cancerous cell lines like HEK293. nih.gov Similarly, certain 4-methylbenzamide (B193301) derivatives containing substituted purines were found to be toxic to the normal RPMI 1788 B lymphocyte cell line, but their selectivity profile varied across different cancer cell lines, suggesting that specific structural modifications can modulate this effect. nih.gov Benzo[b]furan derivatives have also shown excellent selectivity against cancer cells compared to normal human aortic arterial endothelial cells (HAAECs). nih.gov This suggests that the combination of the benzamide, furan, and tetrazole moieties could potentially result in a compound with a desirable therapeutic window, though this requires experimental validation.

Table 1: Comparative Cytotoxicity of Structurally Related Compounds

Compound ClassCancer Cell LineNormal Cell LineObserved Selectivity
Tetrazole linked benzochromenesMCF-7, Caco-2, HeLa, SKBR-3HEK293Potent activity against cancer lines with lower toxicity to HEK293. nih.gov
Benzo[b]furan derivativesVarious human cancer linesHAAECsExcellent selectivity for cancer cells over normal endothelial cells. nih.gov

Mechanistic Studies of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. The N-substituted benzamide scaffold is a well-documented inducer of apoptosis. Studies on this class of compounds reveal a common mechanistic pathway involving the mitochondria. nih.govresearchgate.net

Typically, N-substituted benzamides trigger the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event initiates a cascade of enzymatic activations, centrally involving the activation of procaspase-9 into its active form, caspase-9. nih.govnih.gov Caspase-9 then activates downstream executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptotic death. nih.govresearchgate.net This pathway is often independent of the p53 tumor suppressor protein, which is significant as p53 is mutated or inactive in many cancers. nih.govresearchgate.net Furthermore, the overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit this process, confirming the central role of the mitochondrial pathway. researchgate.netnih.gov In conjunction with apoptosis, these compounds can also induce a cell cycle block, frequently at the G2/M phase, which occurs prior to the onset of apoptosis. nih.govresearchgate.net

Key Events in Benzamide-Induced Apoptosis:

Induction Signal: Treatment with N-substituted benzamide.

Mitochondrial Response: Release of cytochrome c. nih.gov

Caspase Activation: Cleavage and activation of initiator caspase-9. nih.govnih.gov

Execution Phase: Activation of downstream caspases leading to cell death.

Cell Cycle Arrest: A distinct G2/M phase block often precedes apoptosis. researchgate.net

Modulation of Cytokine Levels (e.g., IL-6)

Chronic inflammation, often driven by cytokines like Interleukin-6 (IL-6), is a known contributor to cancer progression. Compounds that can modulate cytokine levels may therefore possess therapeutic potential. The structural components of this compound suggest a possible role in anti-inflammatory pathways.

Both tetrazole and benzimidazole (B57391) (a related heterocycle) derivatives have been investigated as inhibitors of pro-inflammatory cytokines. researchgate.netnih.govnih.gov For example, certain benzimidazole derivatives have been shown to significantly reduce levels of IL-6 and TNF-α in models of inflammation. researchgate.net The drug benznidazole (B1666585) has been observed to decrease IL-6 levels in infected human fat cells, indicating a role in reducing inflammation. nih.gov Similarly, javamide-II, a naturally occurring compound, selectively inhibits the production of IL-6 in macrophage-like cells. mdpi.com Given that the N-substituted benzamide class of molecules has been noted for its anti-inflammatory properties, it is plausible that this compound could modulate cytokine production, potentially contributing to an anticancer effect by altering the tumor microenvironment. nih.gov

Enzyme and Receptor Modulation Studies

Investigation of Enzyme Inhibition Potency

The benzamide, furan, and tetrazole moieties are all recognized pharmacophores that can interact with and inhibit various enzymes. N-substituted benzamide derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs), which are critical regulators of gene expression and are validated targets in oncology. nih.govresearchgate.net Other studies have shown that benzamide derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

The tetrazole ring is a common feature in inhibitors of enzymes like cyclooxygenase-2 (COX-2), an important target in inflammation and cancer. nih.govafricaresearchconnects.com Furan-containing compounds have also been explored as enzyme inhibitors. rsc.org This collective evidence suggests that this compound has the potential to act as an inhibitor for a range of enzymes, with protein kinases, HDACs, and COX enzymes being plausible targets. nih.govnih.govafricaresearchconnects.com

Analysis of Receptor Binding Affinities

Substituted benzamides are well-known for their ability to bind with high affinity to various G protein-coupled receptors (GPCRs), most notably dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov The specific substitution pattern on the benzamide structure dictates the receptor selectivity and affinity.

The tetrazole moiety is also a key structural element in ligands for several receptors. It is often used as a bioisosteric replacement for a carboxylic acid group, enabling strong interactions with receptor binding sites. nih.gov For example, tetrazolyl-substituted compounds have been developed as agonists for AMPA receptors and antagonists for angiotensin II (AT2) receptors. researchgate.netnih.gov The combination of these structural features in this compound suggests a high likelihood of interaction with one or more receptor families, although the precise binding profile would need to be determined experimentally.

Table 2: Potential Receptor Targets for Benzamide and Tetrazole Derivatives

Structural MoietyReceptor ClassExample ReceptorsPotential Effect
Substituted BenzamideDopamine ReceptorsD2, D3Antagonism researchgate.net
Substituted BenzamideSerotonin Receptors5-HT4Agonism nih.gov
TetrazoleAngiotensin ReceptorsAT2Antagonism nih.gov
TetrazoleAMPA ReceptorsGluR1-4Agonism researchgate.net

Elucidation of Molecular Pathways Affected by Compound Interaction

The biological activities of compounds like this compound are the result of their interactions with specific molecular pathways that regulate cell survival, proliferation, and death. Based on the activities of related compounds, several key pathways can be implicated.

The induction of apoptosis by N-substituted benzamides points directly to the involvement of the intrinsic (mitochondrial) apoptosis pathway, characterized by the regulation of Bcl-2 family proteins and the activation of the caspase-9-caspase-3 cascade. nih.govnih.gov Furthermore, tetrazole-containing anticancer agents have been shown to affect the expression of Bcl-2 and caspases, halting the cell cycle and promoting cell death. researchgate.net Other signaling pathways potentially affected include those governed by protein kinases. Given that many benzamide derivatives are designed as kinase inhibitors, pathways such as the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation, are likely targets. nih.govresearchgate.net Additionally, some benzamides have been shown to inhibit the ABCG2 transporter, a protein that confers multidrug resistance in cancer cells by pumping chemotherapeutic drugs out of the cell, suggesting an interaction with cellular transport and resistance pathways. mdpi.com

Other Investigated Biological Activities

No data is available on the evaluation of this compound in antiviral cell-based assays.

No data is available regarding the assessment of this compound in preclinical models of anticonvulsant activity.

V. Structural Characterization and Analytical Techniques

Spectroscopic Analysis for Compound Identification and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide by probing the electronic and vibrational states of its constituent atoms and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the molecular environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The furan (B31954) ring protons typically appear in the aromatic region, with the proton at position 5 being the most downfield chemicalbook.com. The methylene bridge protons (-CH₂-) would likely appear as a doublet due to coupling with the adjacent amide N-H proton. The protons of the benzamide (B126) phenyl ring will present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton (N-H) would appear as a broad singlet or a triplet, and its chemical shift can be variable depending on solvent and concentration researchgate.net. Finally, a sharp singlet corresponding to the tetrazole proton would be observed at a significantly downfield position.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm compoundchem.comspectrabase.com. The aromatic carbons of the furan and benzene rings, as well as the carbon of the tetrazole ring, would resonate in the 100-150 ppm range oregonstate.edu. The methylene bridge carbon (-CH₂) would appear in the aliphatic region, generally between 40-60 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous structures and chemical shift theory. Actual experimental values may vary.)

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Amide (C=O)-~165-170
Benzene (C-N)-~140-145
Benzene (C-C=O)-~135-140
Benzene (CH)~7.8-8.2 (d)~128-130
Benzene (CH)~7.6-7.9 (d)~120-125
Tetrazole (CH)~9.0-9.5 (s)~140-145
Furan (C-O)-~150-155
Furan (CH at pos. 5)~7.4-7.6 (m)~142-145
Furan (CH at pos. 3)~6.3-6.5 (m)~110-112
Furan (CH at pos. 4)~6.2-6.4 (m)~108-110
Methylene (-CH₂-)~4.5-4.8 (d)~35-45
Amide (NH)~8.5-9.0 (t)-

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent, strong absorption band is expected between 1640 and 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide group (Amide I band) libretexts.org. Another characteristic feature for secondary amides is the Amide II band, which arises from N-H bending and C-N stretching, typically appearing around 1550 cm⁻¹ nih.govspectroscopyonline.com. The N-H stretching vibration should be visible as a sharp to moderately broad peak in the region of 3370–3170 cm⁻¹ spectroscopyonline.com. Aromatic C-H stretching vibrations from both the furan and benzene rings are expected just above 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings would likely appear in the 1600–1450 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H StretchSecondary Amide3370 - 3170Medium
Aromatic C-H StretchFuran, Benzene3150 - 3000Medium to Weak
Aliphatic C-H StretchMethylene (-CH₂-)2960 - 2850Medium to Weak
C=O Stretch (Amide I)Amide1670 - 1640Strong
N-H Bend (Amide II)Secondary Amide1570 - 1515Medium to Strong
C=C StretchAromatic Rings1600 - 1450Medium to Weak
C-N StretchAmide, Tetrazole1400 - 1200Medium
C-O-C StretchFuran1250 - 1050Strong

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. A common fragmentation pathway for N-substituted aromatic amides involves the cleavage of the amide bond (N-CO bond) nih.gov. This would likely result in the formation of a stable resonance-stabilized benzoyl cation containing the tetrazole ring. Another significant fragmentation could involve the cleavage of the bond between the furan ring and the methylene group, leading to the formation of a furfuryl cation (m/z 81) or related fragments.

Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted) Proposed Fragment Structure Fragmentation Pathway
281[M]⁺ (Molecular Ion)-
282[M+H]⁺ (Protonated Molecule)ESI/CI Ionization
186[C₈H₅N₄O]⁺Cleavage of the N-CH₂ bond
171[C₈H₅N₄]⁺Loss of CO from the m/z 186 fragment
105[C₇H₅O]⁺ (Benzoyl cation, if unsubstituted)Amide bond cleavage (reference) researchgate.net
95[C₅H₅O]⁺Furfuryl group related fragment
81[C₅H₅O]⁺ (Furfuryl cation)Cleavage of the CH₂-furan bond

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic techniques, particularly single-crystal X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

A single-crystal XRD analysis of this compound would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsion angles uni-mainz.de. Such an analysis would reveal the planarity of the furan, benzene, and tetrazole rings and the dihedral angles between them.

Vi. Future Research Directions and Potential Applications in Chemical Biology

Development as Chemical Probes for Biological Target Validation

The development of selective chemical probes is crucial for the validation of novel biological targets. Given that tetrazole-containing compounds are often employed in medicinal chemistry as bioisosteres of carboxylic acids, N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide could be elaborated into chemical probes to investigate specific biological pathways. beilstein-journals.org The tetrazole moiety can engage in significant interactions with biological targets, including acting as a metal chelator. acs.org

Future efforts could focus on the strategic modification of the parent compound to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of its binding partners. Furthermore, the development of photoaffinity-labeled probes could allow for the covalent modification and subsequent identification of specific protein targets. Given that some tetrazole derivatives have shown anticancer properties, these probes could be instrumental in elucidating the mechanism of action of this class of compounds in cancer cell lines. rsc.orgresearchgate.net

Exploration of Novel Synthetic Routes for Enhanced Efficiency

While the synthesis of this compound can be achieved through established synthetic methodologies, the exploration of novel and more efficient synthetic routes is a worthy endeavor for future research. Key areas for improvement include the formation of the N-aryl tetrazole ring and the amide bond.

For the amide bond formation, a plethora of modern coupling reagents and catalytic systems are available. researchgate.netrsc.orgcore.ac.ukacs.orgnih.gov Research into greener and more atom-economical methods, such as direct amidation reactions catalyzed by boronic acids or the use of novel activating agents, could lead to a more sustainable and cost-effective synthesis of this compound and its analogs.

A comparative overview of potential synthetic strategies is presented in the table below.

Reaction StepConventional MethodsPotential Novel ApproachesAdvantages of Novel Approaches
N-Aryl Tetrazole Formation [3+2] cycloaddition with NaN3 and metal salts (e.g., ZnCl2). organic-chemistry.orgNanomaterial-catalyzed cycloaddition; rsc.org Microwave-assisted synthesis. organic-chemistry.orgHigher yields, shorter reaction times, improved safety, and catalyst recyclability.
Amide Bond Formation Use of stoichiometric coupling reagents (e.g., DCC, EDC).Direct catalytic amidation; core.ac.uk Enzyme-catalyzed coupling. researchgate.netReduced waste, milder reaction conditions, and improved atom economy.

Data in the table is based on general synthetic methodologies and does not represent a direct study on the target compound.

Advanced Computational Studies for Rational Design of Next-Generation Analogs

Advanced computational studies will be instrumental in the rational design of next-generation analogs of this compound with improved potency and selectivity. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore mapping can be employed to understand the key structural features required for biological activity. nih.gov

Molecular docking studies can be utilized to predict the binding modes of these analogs within the active sites of potential biological targets. mdpi.comresearchgate.netnih.gov This in silico approach can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogs, which is a critical aspect of drug development. nih.gov

Future computational work could focus on:

Target Identification: Utilizing inverse docking approaches to identify potential biological targets for the parent compound.

Virtual Screening: Screening large virtual libraries of analogs against identified targets to discover novel hits.

Mechanism of Action Studies: Using molecular dynamics simulations to understand the dynamic interactions between the compound and its target at an atomic level.

Investigation of Broader Spectrum Biological Activities in Preclinical Models

The hybrid nature of this compound, incorporating both a furan (B31954) and a tetrazole-benzamide scaffold, suggests the potential for a broad spectrum of biological activities. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comsemanticscholar.orgijabbr.com Similarly, tetrazole-containing compounds have been investigated for various therapeutic applications. researchgate.netnih.govresearchgate.net

Therefore, a comprehensive investigation into the broader biological activities of this compound and its analogs in preclinical models is warranted. Initial in vitro screening against a diverse panel of cancer cell lines, bacterial strains, and fungal pathogens could reveal promising areas for further investigation.

The table below summarizes the reported biological activities of related furan and tetrazole compounds, highlighting the potential for the target molecule.

Compound ClassReported Biological Activities
Furan Derivatives Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer. ijabbr.comsemanticscholar.orgijabbr.com
Tetrazole Derivatives Antibacterial, Antifungal, Anticancer. rsc.orgresearchgate.netnih.gov

This table presents a general overview of activities for the compound classes and not specific data for the title compound.

Promising in vitro results should be followed by in vivo studies in appropriate animal models to evaluate the efficacy and pharmacokinetic profiles of the most active compounds. Such studies will be crucial in determining the therapeutic potential of this novel chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized to maximize yield?

  • Methodology : The compound is synthesized via alkylation of 4-chloroaniline with furan-2-ylmethylamine, followed by acylation with 4-(1H-tetrazol-1-yl)benzoyl chloride. Key steps include:

  • Deprotection : Use of HCl to remove Boc groups, with yields influenced by reaction time (e.g., 24–48 hours) and stoichiometry .
  • Purification : Silica gel column chromatography or preparative HPLC to isolate the final product, ensuring >95% purity .
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst screening (e.g., triethylamine) to minimize side reactions .

Q. How is the structural identity and purity of this compound confirmed in academic settings?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify furan and tetrazole ring integration (e.g., furan protons at δ 6.2–7.4 ppm; tetrazole protons at δ 8.9–9.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-TOF MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 323.12) .
  • HPLC : Retention time analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of tetrazole-containing benzamide derivatives?

  • Case Study : Discrepancies in antimicrobial activity (e.g., E. coli MIC values ranging from 2–64 µg/mL) may arise from:

  • Structural variations : Substituents like chlorine (increasing lipophilicity) or methoxy groups (enhancing solubility) alter bioavailability .
  • Assay conditions : Differences in bacterial strain susceptibility, incubation time, or solvent (DMSO vs. aqueous buffers) .
    • Resolution : Standardized protocols (CLSI guidelines) and comparative studies using structural analogs (e.g., N-(5-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide) as internal controls .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s enzyme inhibitory potential?

  • Approach :

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities for targets (e.g., PARP-1 or xanthine oxidase) .
  • Derivatization : Introduce substituents at the benzamide’s para-position (e.g., trifluoromethoxy for metabolic stability) or modify the tetrazole ring (e.g., 5-methyltetrazole for steric effects) .
  • In vitro assays : Measure IC50_{50} values against purified enzymes, comparing to reference inhibitors (e.g., olaparib for PARP-1) .

Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for solid-state stability) .
  • Metabolic Stability : Liver microsomal assays (human/rat) to quantify half-life (t1/2t_{1/2}) and identify metabolites via LC-MS/MS .

Key Challenges and Future Directions

  • Data Reproducibility : Variability in synthetic yields (e.g., 65–90%) necessitates open-access protocols with detailed spectral data .
  • Target Selectivity : Off-target effects (e.g., COX-2 inhibition) require isoform-specific assays and proteomic profiling .
  • Computational Integration : QSAR models to predict ADMET properties and prioritize high-value derivatives .

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